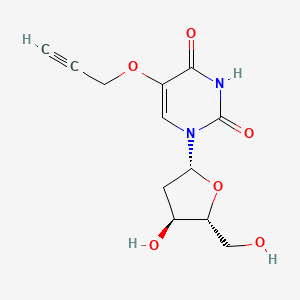

Uridine, 2'-deoxy-5-(2-propynyloxy)-

Description

Significance of Nucleoside Analogs as Molecular Probes

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Their structural similarity allows them to be incorporated into nucleic acids by cellular machinery. However, subtle modifications to their structure provide a "handle" for detection or for perturbing biological processes. This makes them invaluable as molecular probes to study a wide range of cellular activities, including DNA replication, transcription, and cell division. wikipedia.orglumiprobe.com By introducing these analogs into living systems, researchers can track, visualize, and quantify these fundamental processes in real-time. wikipedia.org

Overview of Bioorthogonal Chemistry in Nucleic Acid Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgyoutube.com This concept has been revolutionary for studying biomolecules like nucleic acids in their natural environment. nih.govnih.gov It typically involves a two-step process: first, a biomolecule is tagged with a "reporter" functional group, and then a "probe" molecule carrying a complementary reactive group is introduced. wikipedia.org The two groups then selectively react with each other, allowing for specific labeling and visualization.

A key set of reactions within the bioorthogonal chemistry toolkit is "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues in 2001. numberanalytics.comnumberanalytics.comwikipedia.org The term describes reactions that are highly efficient, wide in scope, and produce minimal byproducts. numberanalytics.comorganic-chemistry.org The principles of click chemistry emphasize modularity, simple reaction conditions, and high selectivity. numberanalytics.comwikipedia.org

The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). numberanalytics.comwikipedia.org This reaction, independently developed by the groups of Sharpless and Morten Meldal, is a significant advancement of the Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.orgpcbiochemres.com While the original Huisgen reaction required high temperatures, the use of a copper(I) catalyst allows the reaction to proceed rapidly at room temperature and under aqueous conditions, making it suitable for biological applications. nih.govorganic-chemistry.org The CuAAC reaction forms a stable triazole ring by covalently linking an azide (B81097) and a terminal alkyne. organic-chemistry.orgpcbiochemres.com Its high efficiency and specificity have made it a cornerstone of bioorthogonal labeling. numberanalytics.comorganic-chemistry.org For their work on the development of click chemistry and bioorthogonal chemistry, Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless were jointly awarded the Nobel Prize in Chemistry in 2022. wikipedia.org

Contextualizing Alkyne-Tagged Deoxyuridines for Research Applications

Uridine (B1682114), 2'-deoxy-5-(2-propynyloxy)-, or EdU, is a prime example of an alkyne-tagged nucleoside designed for bioorthogonal applications. wikipedia.org As an analog of thymidine (B127349), EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgjenabioscience.comthermofisher.com The key feature of EdU is its terminal alkyne group. glpbio.com This alkyne serves as a bioorthogonal handle that can be specifically targeted by a fluorescently-labeled azide probe via the CuAAC click reaction. wikipedia.orgthermofisher.comfishersci.co.uk

This method of detecting DNA synthesis offers significant advantages over previous techniques, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU). sigmaaldrich.comnih.gov BrdU detection requires harsh DNA denaturation steps, using acid or heat, to allow antibodies to access the incorporated BrdU. sigmaaldrich.comnih.govbiologyinsights.com These harsh conditions can damage the cellular structure and are not compatible with many other staining techniques. sigmaaldrich.combiologyinsights.com In contrast, the detection of EdU is based on the small size of the azide probe, which can readily access the alkyne group in the DNA without the need for denaturation. thermofisher.comfishersci.co.uk This gentle approach preserves cell morphology and allows for multiplexing with other fluorescent labels. biologyinsights.com

The EdU-based assay is also faster and simpler than the BrdU method. biologyinsights.comnih.gov The click reaction is highly efficient, leading to clearer and more specific signals with less background. nih.govbiologyinsights.com These advantages have made EdU a widely used and powerful tool for studying cell proliferation, DNA repair, and other processes involving DNA synthesis in a variety of biological systems. wikipedia.orgbiologyinsights.comnih.gov Beyond fluorescence microscopy, the alkyne tag on EdU can also be detected by other methods, such as Raman microscopy, offering a "click-free" imaging approach. nih.govacs.org

Data and Findings

Comparison of Cell Proliferation Assay Methods

| Feature | [³H]-Thymidine | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |

| Detection Method | Scintillation counting or autoradiography sigmaaldrich.com | Antibody-based (immunocytochemistry) sigmaaldrich.com | Click chemistry with fluorescent azide thermofisher.comfishersci.co.uk |

| DNA Denaturation | Not required | Required (acid or heat treatment) sigmaaldrich.combiologyinsights.com | Not required fishersci.co.ukbiologyinsights.com |

| Protocol Time | Slow and labor-intensive sigmaaldrich.com | Time-consuming biologyinsights.com | Faster and simpler biologyinsights.comnih.gov |

| Multiplexing | Limited | Difficult due to harsh conditions biologyinsights.com | Highly compatible with other stains nih.govbiologyinsights.com |

| Sensitivity & Specificity | High | Good, but can have non-specific binding biologyinsights.com | High, with clear and specific signals nih.govbiologyinsights.com |

| Primary Drawback | Use and disposal of radioisotopes sigmaaldrich.com | Harsh denaturation damages sample integrity sigmaaldrich.combiologyinsights.com | Potential for copper catalyst cytotoxicity (mitigated by newer techniques) |

Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKQPVPFHMJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983982 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-85-3 | |

| Record name | NSC267459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms of Incorporation and Selectivity

Enzymatic Recognition and Substrate Specificity of DNA Polymerases

DNA polymerases are the primary enzymes responsible for incorporating 2'-deoxy-5-(2-propynyloxy)uridine into DNA. This process relies on the enzyme's ability to accept the modified nucleoside triphosphate as a substrate in place of the natural deoxythymidine triphosphate (dTTP).

Incorporation into Newly Synthesized DNA Strands

For Uridine (B1682114), 2'-deoxy-5-(2-propynyloxy)- to be incorporated into DNA, it must first be converted intracellularly to its triphosphate form, 2'-deoxy-5-(2-propynyloxy)uridine-5'-triphosphate. This activated form can then act as a substrate for DNA polymerases. Numerous DNA polymerases have been shown to accept dNTPs with modifications at the C5 position of the pyrimidine (B1678525) ring. dntb.gov.ua The propargyloxy group at this position projects into the major groove of the DNA double helix and generally does not interfere with the Watson-Crick base pairing with deoxyadenosine (B7792050) on the template strand. dntb.gov.ua

Studies on structurally similar compounds, such as 5-alkynyl-2'-deoxyuridines and (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, have demonstrated their successful incorporation into DNA by various polymerases, including E. coli DNA polymerase I. aatbio.comnih.gov For instance, the incorporation of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (bv5dUMP) into calf thymus DNA was approximately 80% of that observed for the natural nucleotide dTMP under specific conditions. nih.gov This tolerance is a key feature that allows for the enzymatic labeling of newly synthesized DNA. aatbio.comnih.gov The ability of polymerases to incorporate these analogs enables their use in a variety of molecular biology applications that require the detection or capture of nascent DNA strands. jenabioscience.comjenabioscience.com

Structural Basis for Polymerase Acceptance of Modified Nucleosides

The acceptance of a modified nucleoside by a DNA polymerase is governed by the geometry and steric compatibility of the incoming nucleotide within the enzyme's active site. researchgate.netyoutube.com DNA polymerases have evolved to ensure high-fidelity replication, primarily by sensing the shape and hydrogen-bonding potential of the nascent base pair. youtube.comnih.gov The active site of a DNA polymerase undergoes a conformational change from an "open" to a "closed" state upon binding the correct dNTP. researchgate.net This transition precisely positions the substrate for the nucleophilic attack that forms a new phosphodiester bond.

Modifications at the 5-position of a pyrimidine, such as the 2-propynyloxy group, are generally well-tolerated because this position is solvent-exposed in the major groove of the DNA helix and does not directly participate in the hydrogen bonding that defines the Watson-Crick geometry. dntb.gov.ua Therefore, the polymerase can accommodate the bulk of the modification without significant disruption to the active site's critical architecture. dntb.gov.uaresearchgate.net While very large modifications can reduce the efficiency of incorporation, the relatively small and linear propargyloxy group is typically accepted by a range of DNA polymerases, including those from bacterial sources and thermostable polymerases used in PCR. aatbio.comjenabioscience.com

Table 1: DNA Polymerase Interaction with 5-Modified Deoxyuridine Triphosphates This table summarizes findings related to the enzymatic processing of 5-modified dUTP analogs by DNA polymerases.

| Parameter | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Substrate Recognition | 5-alkynyl-dUTP analogs are accepted as substrates in place of dTTP. | The modification is at the C5 position, which does not interfere with Watson-Crick base pairing with adenine. | aatbio.comnih.gov |

| Incorporation Efficiency | Generally high, though can be slightly lower than the natural dTTP depending on the polymerase and the bulk of the C5 substituent. | The polymerase active site can accommodate modifications in the DNA major groove. | dntb.gov.uanih.gov |

| Structural Tolerance | Polymerases check for correct base pair geometry and shape complementarity. | The enzyme's "open-to-closed" conformational change is a key checkpoint for substrate fidelity. | researchgate.netyoutube.com |

Enzymatic Recognition and Substrate Specificity of RNA Polymerases

While 2'-deoxy-5-(2-propynyloxy)uridine is primarily a substrate for DNA polymerases, its interaction with RNA polymerases is also of scientific interest, particularly concerning transcriptional fidelity.

Incorporation into Newly Synthesized RNA Transcripts

RNA polymerases have evolved to selectively incorporate ribonucleoside triphosphates (rNTPs) and discriminate against deoxyribonucleoside triphosphates (dNTPs). nih.gov This selectivity is crucial for the proper function of RNA. nih.gov The primary feature for discrimination is the presence of the 2'-hydroxyl group on the ribose sugar of rNTPs, which is absent in dNTPs. nih.gov However, this discrimination is not absolute, and under certain conditions, dNTPs can be misincorporated into growing RNA transcripts. nih.govnih.gov Therefore, 2'-deoxy-5-(2-propynyloxy)uridine triphosphate could potentially be misincorporated into RNA, especially in cellular environments where the ratio of dNTPs to rNTPs is elevated. nih.gov This misincorporation represents a form of transcriptional error. uab.edu

Fidelity and Efficiency of Incorporation

The fidelity of RNA polymerases against dNTPs is a critical aspect of transcription. Kinetic studies have revealed that the selectivity for rNTPs over dNTPs can vary significantly, from approximately 30-fold to 5000-fold, depending on the specific RNA polymerase and the nucleotide pair . nih.gov This indicates that the misincorporation of a deoxynucleotide like 2'-deoxy-5-(2-propynyloxy)uridine is a relatively rare event under normal physiological conditions. When a dNTP is misincorporated, it can have functional consequences, as the absence of the 2'-hydroxyl group can alter the structural and catalytic properties of the RNA molecule. nih.govillinois.eduillinois.edu Furthermore, the misincorporation of a nucleotide can impede the rate of further transcript elongation, potentially leading to transcriptional stalling. nih.gov While RNA polymerases can sense a mismatched base, they lack the proofreading exonuclease activity found in high-fidelity DNA polymerases. youtube.comyoutube.com

Table 2: RNA Polymerase Interaction with Deoxynucleoside Triphosphates (dNTPs) This table outlines the general principles of dNTP misincorporation into RNA, which applies to analogs like 2'-deoxy-5-(2-propynyloxy)uridine triphosphate.

| Parameter | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Substrate Selectivity | RNA polymerases strongly prefer rNTPs over dNTPs. | The enzyme's active site discriminates based on the presence of the 2'-hydroxyl group on the sugar moiety. | nih.gov |

| Misincorporation Event | dNTPs can be incorporated into RNA at a low frequency. | Selectivity is not absolute; misincorporation can occur, influenced by cellular dNTP/rNTP pool balance. | nih.gov |

| Fidelity Factor | Discrimination against dNTPs ranges from ~30 to 5000-fold. | This reflects the energetic penalty for binding and incorporating a dNTP into the RNA polymerase active site. | nih.gov |

| Consequence | Misincorporation can lead to transcriptional pausing or stalling. | The presence of a deoxynucleotide in the RNA-DNA hybrid can distort the helix and affect polymerase processivity. | nih.gov |

Cellular Uptake and Metabolic Processing in Research Systems

The initial step is the transport of the nucleoside across the cell membrane, which is typically mediated by one or more of the cell's nucleoside transporter proteins. nih.govdovepress.com Once inside the cytoplasm, the nucleoside must be converted into its biologically active triphosphate form. This is a sequential phosphorylation cascade catalyzed by a series of cellular kinases. nih.gov First, a nucleoside kinase (such as thymidine (B127349) kinase) phosphorylates the 5'-hydroxyl group to yield the monophosphate. Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases catalyze the formation of the diphosphate and, finally, the triphosphate derivative. nih.gov

This metabolic activation is essential, as DNA and RNA polymerases only recognize nucleoside triphosphates as substrates. dntb.gov.ua Research on the related compound 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has shown that this phosphorylation pathway is critical for its function. nih.gov In fact, chemically synthesizing a pre-phosphorylated, cell-permeable version of EdU was shown to enhance its DNA-labeling ability, suggesting that the initial enzymatic phosphorylation can be a rate-limiting step in some contexts. nih.gov

Table 3: Cellular Processing of Uridine, 2'-deoxy-5-(2-propynyloxy)- This table summarizes the sequential steps required for the activation of the nucleoside analog within a cell.

| Process | Description | Key Enzymes/Components | Reference |

|---|---|---|---|

| Cellular Uptake | Transport of the nucleoside from the extracellular space into the cytoplasm. | Membrane-bound nucleoside transporters. | nih.govdovepress.com |

| Monophosphorylation | Addition of the first phosphate (B84403) group to the 5' position of the deoxyribose sugar. | Nucleoside kinases (e.g., thymidine kinase). | nih.govnih.gov |

| Diphosphorylation | Conversion of the monophosphate to the diphosphate form. | Nucleoside monophosphate kinases. | nih.gov |

| Triphosphorylation | Final conversion to the triphosphate form, the active substrate for polymerases. | Nucleoside diphosphate kinases. | nih.gov |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Uridine, 2'-deoxy-5-(2-propynyloxy)- | Uridine, 2'-deoxy-5-(2-propynyloxy)- |

| PdUTP (hypothetical) | 2'-deoxy-5-(2-propynyloxy)uridine-5'-triphosphate |

| dTTP | Deoxythymidine triphosphate |

| bv5dUMP | (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate |

| EdU | 5-ethynyl-2'-deoxyuridine |

| dATP | Deoxyadenosine triphosphate |

Selectivity in Nucleotide Salvage Pathways (in research contexts)

In research settings, the selectivity of Uridine, 2'-deoxy-5-(2-propynyloxy)- for specific enzymes within the nucleotide salvage pathway is a critical aspect of its application. The initial and rate-limiting step for the incorporation of this and other deoxyuridine analogs into DNA is their phosphorylation to the monophosphate form, a reaction catalyzed by nucleoside kinases. The primary enzymes responsible for this phosphorylation are thymidine kinase (TK) and deoxycytidine kinase (dCK).

The selectivity of Uridine, 2'-deoxy-5-(2-propynyloxy)- arises from the differential substrate specificity of various forms of these kinases. Notably, distinctions exist between human cytosolic thymidine kinase 1 (hTK1), human mitochondrial thymidine kinase 2 (hTK2), and viral thymidine kinases (e.g., from Herpes Simplex Virus, HSV-1 TK). These differences form the basis for the selective targeting of certain cell populations or virally infected cells.

Research has shown that the structure of the substituent at the 5-position of the pyrimidine ring plays a crucial role in determining the affinity of the nucleoside analog for the active site of these kinases. While specific kinetic data for Uridine, 2'-deoxy-5-(2-propynyloxy)- is not extensively documented in publicly available literature, studies on structurally related 5-alkynyl-2'-deoxyuridines provide valuable insights. For instance, the closely related compound 5-ethynyl-2'-deoxyuridine (EdU) has been shown to be a substrate for both human and viral thymidine kinases, albeit with different efficiencies. nih.gov

The propargyloxy linker in Uridine, 2'-deoxy-5-(2-propynyloxy)- introduces a degree of flexibility and different electronic properties compared to a direct ethynyl (B1212043) linkage, which can influence its interaction with the kinase's active site. It is hypothesized that viral thymidine kinases, known for their broader substrate tolerance, may phosphorylate Uridine, 2'-deoxy-5-(2-propynyloxy)- more efficiently than human cytosolic TK1. This selectivity is a cornerstone of the development of antiviral nucleoside analogs, which are activated preferentially in infected cells expressing the viral kinase.

Furthermore, the differential expression and activity of hTK1 and hTK2 in various cell types and throughout the cell cycle can also contribute to the selective effects of this compound. hTK1 is primarily active during the S phase of the cell cycle, linking its activity to DNA replication, whereas hTK2 is constitutively expressed in the mitochondria. This can lead to cell-cycle-dependent or compartment-specific phosphorylation of Uridine, 2'-deoxy-5-(2-propynyloxy)-.

While detailed comparative kinetic studies for Uridine, 2'-deoxy-5-(2-propynyloxy)- remain a subject for further investigation, the established principles of nucleoside analog phosphorylation provide a strong framework for understanding its selective behavior in research applications.

| Enzyme Family | Specific Kinase Example | General Substrate Specificity for 5-Substituted Deoxyuridines | Implication for Selectivity |

| Human Kinases | Human Thymidine Kinase 1 (hTK1) | Generally accepts smaller substituents at the 5-position. Activity is largely restricted to the S-phase of the cell cycle. | Selectivity towards rapidly dividing cells. May have lower affinity for bulkier propargyloxy groups compared to smaller substituents. |

| Human Thymidine Kinase 2 (hTK2) | Broader substrate specificity than hTK1, constitutively expressed in mitochondria. | Potential for mitochondrial-specific incorporation, independent of the cell cycle. | |

| Human Deoxycytidine Kinase (dCK) | Primarily phosphorylates deoxycytidine, but can also phosphorylate some uridine and adenosine (B11128) analogs. | May contribute to the overall phosphorylation, but likely to a lesser extent than thymidine kinases for a deoxyuridine analog. | |

| Viral Kinases | Herpes Simplex Virus 1 Thymidine Kinase (HSV-1 TK) | Exhibits very broad substrate specificity, accommodating a wide range of 5-substituted deoxyuridine analogs. | High potential for selective phosphorylation in HSV-1 infected cells, forming the basis of antiviral strategies. |

Research on "Uridine, 2'-deoxy-5-(2-propynyloxy)-" for Cellular Dynamics and Imaging Remains Limited

While the field of molecular biology has seen significant advancements in tools for studying cellular processes, specific research detailing the application of the chemical compound Uridine, 2'-deoxy-5-(2-propynyloxy)- as a research tool and molecular probe appears to be limited in publicly available scientific literature. Extensive searches for its use in metabolic labeling of nucleic acids for dynamic studies and in advanced imaging techniques have not yielded specific research findings directly employing this particular compound.

The provided outline focuses on applications such as DNA synthesis monitoring, RNA transcription analysis, and advanced microscopy, which are commonly investigated using similar nucleoside analogues. For instance, 5-ethynyl-2'-deoxyuridine (EdU) is a widely documented thymidine analogue used for monitoring DNA synthesis and cell proliferation. fishersci.comabcam.comjenabioscience.comnih.govnih.gov EdU contains a terminal alkyne group that allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry." fishersci.comnih.gov This method offers a sensitive and efficient alternative to traditional techniques that use 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govplos.org

Similarly, the study of RNA dynamics, including transcription and turnover, often employs uridine analogues that can be metabolically incorporated into newly synthesized RNA. nih.govresearchgate.net These analogues, once incorporated, can be tagged with fluorescent probes for visualization and analysis. researchgate.net Methodologies like pulse-chase labeling, where cells are exposed to a labeled precursor for a short period (pulse) and then to an unlabeled precursor (chase), are fundamental for studying the temporal dynamics of biomolecules. fishersci.commdpi.com

In the realm of advanced imaging, super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) have revolutionized the visualization of subcellular structures by overcoming the diffraction limit of light. nih.govibidi.comthermofisher.comnih.govmicroscopyu.com These methods rely on the precise control and detection of fluorescent probes to achieve nanoscale resolution. nih.govthermofisher.comnih.gov The application of these techniques to visualize metabolically labeled nucleic acids has provided unprecedented insights into the spatial organization of DNA replication and transcription.

However, despite the robust research framework for using nucleoside analogues in these applications, specific studies that utilize Uridine, 2'-deoxy-5-(2-propynyloxy)- for these purposes are not readily found. A 1978 study mentioned the synthesis and anti-herpes activity of 5-propynyloxy-2'-deoxyuridine, but this research does not fall within the scope of its application as a molecular probe for dynamic cellular studies. acs.org Another study detailed the synthesis of a 2'-propargyl-modified uridine for postsynthetic DNA labeling, which is a different isomer and application than the metabolic labeling of nascent DNA or RNA in living cells. beilstein-journals.orgnih.gov

Applications As a Research Tool and Molecular Probe

Investigation of Nucleic Acid Structure and Dynamics

The incorporation of 2'-deoxy-5-(2-propynyloxy)uridine into oligonucleotides provides a powerful means to investigate the intricate structure and dynamic behavior of DNA and RNA.

Probing DNA/RNA Conformation and Flexibility

By strategically placing 2'-deoxy-5-(2-propynyloxy)uridine within a DNA or RNA strand, researchers can assess its impact on:

Helical Stability : Changes in the Tm value of the duplex upon incorporation of the modified nucleoside can be measured via UV melting experiments. nih.gov This provides quantitative data on the stabilizing or destabilizing effect of the modification.

Conformational Changes : Techniques like Circular Dichroism (CD) spectroscopy can reveal whether the modified duplex retains the canonical B-type (for DNA) or A-type (for RNA) structure. nih.gov More detailed structural insights at the atomic level can be obtained through Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. nih.govnih.gov

The alkyne handle itself can be used to attach probes that are sensitive to the local environment, providing further information about nucleic acid conformation and flexibility. nih.gov

| Research Finding | Technique Used | Significance | Reference(s) |

| C8-Alkyne purine (B94841) derivatives cause only a minor decrease in dsDNA melting temperature. | UV Melting Temperature (Tm) Analysis | Indicates that the alkyne modification does not grossly perturb the helical structure. | mdpi.com |

| Duplexes containing alkynylated base pairs exhibit CD spectra consistent with B-type DNA. | Circular Dichroism (CD) Spectroscopy | Confirms that the overall helical conformation is maintained after modification. | nih.gov |

| Dual-purpose probes with a selenium-modified core can be used for both fluorescence and X-ray crystallography. | Fluorescence & X-ray Crystallography | Enables correlation of nucleic acid structure in solution and solid state. | nih.gov |

Studying Nucleic Acid-Protein Interactions

Identifying the proteins that interact with specific nucleic acid sequences is crucial for understanding gene regulation. iupac.org The alkyne group on 2'-deoxy-5-(2-propynyloxy)uridine serves as a latent tag for capturing these interactions. The typical workflow involves photo-crosslinking, where UV light is used to form a covalent bond between the nucleic acid and any proteins in close proximity ("zero-distance"). nih.govfu-berlin.de

The process generally follows these steps:

An oligonucleotide probe containing 2'-deoxy-5-(2-propynyloxy)uridine is incubated with a cell lysate or purified proteins.

The mixture is exposed to UV light to induce cross-linking between the nucleic acid and interacting proteins. nih.gov

The alkyne handle on the cross-linked complex is then used in a click reaction to attach a biotin (B1667282) molecule.

The biotinylated complex can be selectively purified from the mixture using streptavidin-coated beads.

The captured proteins are then identified using techniques like mass spectrometry. nih.gov

This strategy, sometimes referred to as click-chemistry-assisted RNA interactome capture (CARIC) when applied to RNA, allows for the identification of both known and novel nucleic acid-binding proteins under specific cellular conditions. nih.gov The ability to introduce the affinity tag (biotin) after the cross-linking step is a significant advantage, as bulky biotinylated nucleosides can sometimes interfere with the initial protein binding. nih.gov

Detection of DNA Damage and Repair Mechanisms

Cells possess sophisticated DNA repair pathways to correct damage and maintain genomic integrity. youtube.comyoutube.comyoutube.com Alkyne-modified nucleosides can be used to study these processes by acting as substrates for the enzymes involved in repair synthesis.

One common strategy, known as Repair Assisted Damage Detection (RADD), uses a cocktail of DNA repair enzymes to process damaged DNA. nih.gov The enzymes recognize and excise lesions, creating gaps that are then filled in by a DNA polymerase using a mixture of nucleotides that includes an alkyne-modified triphosphate, such as the triphosphate form of 2'-deoxy-5-(2-propynyloxy)uridine. nih.gov

This effectively labels the site of repair with an alkyne handle. The incorporated alkyne can then be detected by clicking a fluorescent azide (B81097) probe to it, allowing for the visualization and quantification of DNA repair events within the cell or on purified DNA fibers. nih.gov This method can be adapted to detect various types of DNA damage, including abasic sites, uracils, and oxidative and UV-induced lesions, by using different combinations of repair enzymes. nih.gov

High-Throughput Genomic and Transcriptomic Profiling

The ability to label and isolate specific nucleic acid populations is fundamental to modern genomics and transcriptomics. 2'-deoxy-5-(2-propynyloxy)uridine provides a robust chemical tool for these applications.

Methodological Considerations and Experimental Design

Optimization of Labeling Conditions

The successful detection of EdU incorporation is dependent on the careful optimization of both the initial labeling phase, where the compound is integrated into newly synthesized DNA, and the subsequent click chemistry reaction used for its visualization.

The concentration of EdU and the duration of cell exposure are critical parameters that must be optimized for different cell types and experimental goals. The objective is to achieve a sufficient level of incorporation for detection without inducing cytotoxicity. In cultured cells, effective labeling has been observed across a range of concentrations and times. For instance, acceptable incorporation in various cultured mammalian and plant cells can be achieved with EdU concentrations between 0.1 µM and 10 µM for incubation periods of 30 minutes to 3 hours thermofisher.com. Specific protocols often suggest a concentration of 10-20 µM for a desired period, which can be as short as one hour lumiprobe.comnih.govecu.edu. The optimal conditions are cell-type dependent and should be empirically determined.

| Cell Type/System | EdU Concentration | Incubation Time | Reference |

|---|---|---|---|

| General Cultured Cells | 0.1–10 µM | 0.5–3 hours | thermofisher.com |

| General Protocol Suggestion | 10–20 µM | Variable (Experiment-Dependent) | lumiprobe.com |

| HEK293 Cells (Recommended) | Not Specified | 1 hour (Variable) | ecu.edu |

| U266 Myeloma Cells | 10 µM | 1 hour | thermofisher.com |

| A549, TK6, WTK1 Cells | Not Specified | 1 hour (Pulse-Labeling) | nih.gov |

Following fixation, the cell membrane must be permeabilized to allow the click chemistry reagents to access the EdU-labeled DNA. Common permeabilizing agents include detergents like Triton X-100 or Tween-20, typically at concentrations of 0.2% to 0.5% lumiprobe.com.

The detection of the incorporated alkyne group on EdU is achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a click reaction thermofisher.comecu.edu. This reaction is highly specific and bio-orthogonal, as the azide (B81097) and alkyne functional groups are largely absent from natural biological systems aatbio.cominterchim.fr. The reaction cocktail must contain a source of copper(I) ions. This is typically achieved by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate jenabioscience.comjenabioscience.com. To enhance reaction efficiency and protect biological molecules from potential oxidative damage caused by copper ions, a chelating ligand is often included jenabioscience.comjenabioscience.com. These ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), stabilize the copper(I) oxidation state and accelerate the reaction jenabioscience.comjenabioscience.combeilstein-journals.org. The final essential component is an azide-conjugated detection molecule, such as a fluorescent dye or biotin (B1667282), which covalently binds to the EdU alkyne group. The reaction is typically performed at room temperature for approximately 30 minutes lumiprobe.comecu.edu.

| Component | Function | Typical Reagents/Conditions |

|---|---|---|

| Permeabilization Agent | Allows entry of detection reagents into the cell. | 0.2-0.5% Triton X-100 or Tween-20 lumiprobe.com |

| Copper Source | Provides the Cu(I) catalyst for the click reaction. | Copper(II) Sulfate (CuSO₄) jenabioscience.comjenabioscience.com |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate jenabioscience.comjenabioscience.com |

| Copper Ligand (Optional but Recommended) | Stabilizes Cu(I), accelerates the reaction, and prevents oxidative damage. | THPTA, BTTAA, TBTA lumiprobe.comjenabioscience.combeilstein-journals.org |

| Detection Molecule | Covalently binds to EdU for visualization. | Fluorescent Dye Azide or Biotin Azide lumiprobe.comjenabioscience.com |

| Reaction Conditions | Environment for the click reaction. | Aqueous buffer, Room Temperature, 30-60 minutes lumiprobe.comecu.edujenabioscience.com |

Specificity and Background Reduction Strategies

The high specificity of the click reaction itself, due to the bio-orthogonal nature of the azide and alkyne groups, contributes to a low background signal nih.gov. However, non-specific binding of the azide-conjugated detection probe can be a source of noise. Standard laboratory practices are effective in minimizing this background. Thorough washing after fixation and permeabilization helps remove unbound reagents lumiprobe.comecu.edu. The use of a blocking agent, such as Bovine Serum Albumin (BSA), in wash buffers can also reduce non-specific binding of the fluorescent probe ecu.edu.

Furthermore, the presence of copper ions can be problematic in experiments involving fluorescent proteins like Green Fluorescent Protein (GFP), as copper can quench their fluorescence researchgate.net. Modified protocols have been developed that use copper-chelating ligands to sequester the copper ion, preventing it from damaging GFP while still allowing it to catalyze the click reaction effectively researchgate.net. This approach preserves the signal from fluorescent reporters, thereby reducing interference that could be mistaken for background.

Compatibility with Downstream Analytical Techniques

A significant advantage of the EdU detection method is its mild reaction conditions, which contrasts sharply with the requirements for 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) detection nih.govharvard.edu. BrdU assays necessitate harsh DNA denaturation steps using acid or heat to expose the incorporated BrdU to its detection antibody thermofisher.comharvard.edu. This treatment can degrade cellular architecture and destroy antibody epitopes, complicating multi-parameter analyses thermofisher.comharvard.edu.

The EdU click chemistry protocol does not require DNA denaturation, preserving the integrity of cellular structures and protein epitopes lumiprobe.comharvard.edu. This makes it highly compatible with a wide range of downstream applications. EdU labeling can be readily multiplexed with immunofluorescence for the detection of other cellular markers, such as phospho-histone H3, Ki-67, and cyclin B1 thermofisher.com. It is also fully compatible with dyes used for cell cycle analysis in flow cytometry and can be adapted for use in mass cytometry (CyTOF) by employing metal-chelated azide probes ecu.eduresearchgate.net. The preservation of fluorescent protein signals, when using appropriate copper ligands, further expands its compatibility with studies utilizing reporter constructs researchgate.net.

Potential Perturbations to Biological Processes (in vitro observations)

While EdU is a powerful tool, it is not biologically inert, and its incorporation into DNA can perturb normal cellular functions. Studies have shown that once integrated into the genome, EdU can trigger a DNA damage signaling (DDS) cascade nih.gov. This response is characterized by the phosphorylation and activation of key damage-response proteins, including ATM, H2AX, p53, and Chk2 nih.gov.

The presence of EdU in the DNA template appears to impede the next round of DNA replication, leading to a protracted S phase and subsequent accumulation of cells in the G2 phase of the cell cycle, likely through the activation of the G2 checkpoint nih.gov. Long-term exposure to uridine (B1682114) analogues can also be cytotoxic, potentially leading to cell cycle arrest and apoptosis nih.gov. These observations underscore the importance of using the lowest effective concentration and incubation time for EdU labeling to minimize these perturbations and ensure that the observed cellular behavior accurately reflects the experimental conditions rather than an artifact of the labeling technique itself nih.gov.

Theoretical Underpinnings and Computational Studies

Molecular Docking and Dynamics Simulations of Nucleoside Analogs

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of ligands, such as nucleoside analogs, with their biological targets, typically enzymes or receptors. For nucleoside analogs like Uridine (B1682114), 2'-deoxy-5-(2-propynyloxy)-, these simulations can provide insights into their binding affinity and selectivity, which are crucial for their function as therapeutic agents or molecular probes.

While specific molecular docking and dynamics simulation studies on Uridine, 2'-deoxy-5-(2-propynyloxy)- are not extensively documented in publicly available literature, the principles can be inferred from studies on similar 5-substituted 2'-deoxyuridines. These studies often focus on viral or human thymidine (B127349) kinase, a key enzyme in the nucleoside salvage pathway that phosphorylates these analogs, which is the first step toward their incorporation into DNA.

The propynyloxy (B15346420) linker in Uridine, 2'-deoxy-5-(2-propynyloxy)- introduces a degree of flexibility compared to the rigid ethynyl (B1212043) group in the widely used nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). researchgate.net Molecular dynamics simulations would be instrumental in exploring the conformational landscape of the propynyloxy side chain within the enzyme's active site. This flexibility could influence the binding orientation and interactions with key amino acid residues, potentially affecting the efficiency of phosphorylation.

Table 1: Comparison of Structural Features for Molecular Modeling

| Feature | Uridine, 2'-deoxy-5-(2-propynyloxy)- | 5-Ethynyl-2'-deoxyuridine (EdU) |

|---|---|---|

| Linker at C5 | Flexible propynyloxy linker (-O-CH₂-C≡CH) | Rigid ethynyl linker (-C≡CH) |

| Potential for H-bonding | Ether oxygen may act as a hydrogen bond acceptor | Minimal H-bonding potential from the linker |

| Conformational Freedom | Higher due to rotatable bonds in the linker | Lower due to the triple bond directly attached to the ring |

Structure-Activity Relationship (SAR) Studies for Probe Design

Structure-activity relationship (SAR) studies are fundamental to the design of effective molecular probes. For nucleoside analogs used in cell proliferation assays, the key activities are efficient incorporation into newly synthesized DNA and subsequent detection. The detection of alkyne-containing nucleosides like Uridine, 2'-deoxy-5-(2-propynyloxy)- is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". wikipedia.orgbaseclick.eu

The SAR for 5-substituted 2'-deoxyuridines reveals that the nature of the substituent at the C5 position significantly impacts their biological activity. Studies on a series of 5-alkynyl-2'-deoxyuridines have shown that even small changes to the alkyne substituent can alter their cytotoxic profiles and antiviral activities. researchgate.netresearchgate.net For instance, 5-ethynyl-2'-deoxyuridine (EdU) is a potent inhibitor of cell proliferation in some cancer cell lines. nih.govnih.gov

The introduction of a flexible propynyloxy linker in Uridine, 2'-deoxy-5-(2-propynyloxy)- as opposed to the direct ethynyl linkage in EdU, is a critical structural modification. Research on 5-alkynyl-2'-deoxyuridines with flexible linkers has indicated that this flexibility can be unfavorable for antiviral properties, in some cases leading to increased cytotoxicity without a corresponding increase in antiviral activity. researchgate.net This suggests that the spatial presentation of the terminal alkyne is crucial for its interaction with both cellular enzymes and the detection reagents used in click chemistry.

Table 2: Cytotoxicity Data for Selected 5-Substituted 2'-Deoxyuridines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Ethynyl-2'-deoxyuridine (EdU) | MCF-7 | 0.4 ± 0.3 | nih.gov |

| 5-Ethynyl-2'-deoxyuridine (EdU) | MDA-MB-231 | 4.4 ± 0.4 | nih.gov |

This table presents data for the related compound EdU to provide context for the potential activity of Uridine, 2'-deoxy-5-(2-propynyloxy)-.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to understand the electronic structure, properties, and reactivity of molecules. For Uridine, 2'-deoxy-5-(2-propynyloxy)-, these calculations can elucidate the influence of the propynyloxy group on the pyrimidine (B1678525) ring and the reactivity of the terminal alkyne.

The propynyloxy group is an electron-donating group through the ether oxygen's resonance effect, which can increase the electron density of the uracil (B121893) ring system. This is in contrast to the electron-withdrawing nature of a directly attached ethynyl group. These electronic differences can affect the molecule's spectroscopic properties, such as its UV absorbance and fluorescence, which are relevant for some detection methods. researchgate.net

Furthermore, the reactivity of the terminal alkyne in the CuAAC reaction is a key aspect of its function as a probe. Quantum chemical calculations can model the reaction mechanism and predict the activation energy for the cycloaddition. The electronic environment of the alkyne, as influenced by the propynyloxy linker, can modulate its reactivity. Understanding these properties is essential for optimizing the conditions for labeling and detection in experimental applications.

Future Directions and Emerging Research Avenues

Development of Next-Generation Bioorthogonal Probes

The core of EdU's utility is the click chemistry reaction. jenabioscience.com Future research is intensely focused on refining and expanding the toolkit of bioorthogonal probes and reactions to enhance sensitivity, speed, and multiplexing capabilities. escholarship.orgacs.org

Innovations are centered on creating probes with novel properties. rsc.orgnih.gov This includes the development of fluorogenic probes that are "dark" until they react with the EdU alkyne, significantly reducing background noise and eliminating the need for wash steps, which is particularly advantageous for high-throughput screening and in vivo imaging. acs.org Furthermore, researchers are designing alternative fluorophores with superior photophysical properties, such as enhanced brightness, photostability, and emission in the near-infrared (NIR) spectrum for deeper tissue penetration. rsc.org

Another avenue involves fine-tuning the reactivity of the bioorthogonal pairs. escholarship.org While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the standard, concerns about copper cytotoxicity in some systems drive the development of copper-free alternatives, like strain-promoted azide-alkyne cycloaddition (SPAAC). The design of novel cyclooctynes with optimized reaction kinetics and stability is an active area of research. acs.org The development of entirely new bioorthogonal reactions orthogonal to the existing azide-alkyne chemistry could enable simultaneous tracking of multiple cellular processes with unprecedented specificity. acs.org

Table 1: Innovations in Bioorthogonal Probes for EdU Detection

Probe Category Key Innovation Advantage Research Focus Fluorogenic Probes "Turn-on" fluorescence upon reaction. Low background, no-wash imaging, high sensitivity. Designing new dye scaffolds with high activation ratios. Advanced Fluorophores Improved photostability, brightness, NIR emission. Enhanced signal for long-term imaging, deeper tissue penetration. rsc.org Developing novel dye structures (e.g., silicon rhodamines). Alternative Chemistries Copper-free click reactions (e.g., SPAAC), new reaction pairs. Reduced cytotoxicity, orthogonal labeling capabilities. Optimizing cyclooctyne (B158145) reagents, exploring new bioorthogonal groups. stanford.edu Theranostic Probes Probes that combine imaging with a therapeutic function. Simultaneous detection and targeted treatment of proliferating cells. Incorporating photosensitizers for photodynamic therapy.

Integration with Multi-Omics Approaches

A significant shift in biomedical research is the move towards multi-omics analysis, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic understanding of a biological system. nih.govnih.govrsc.org Integrating EdU labeling into multi-omics workflows is a powerful emerging strategy to connect cell proliferation dynamics with other layers of molecular regulation. oup.com

By combining EdU-based cell sorting with next-generation sequencing, researchers can specifically analyze the genomic or transcriptomic profiles of actively dividing cells within a heterogeneous population. This is crucial for understanding disease states like cancer, where identifying the molecular signatures of the proliferating tumor cell fraction is key. oup.com Similarly, coupling EdU labeling with proteomic techniques, such as mass spectrometry, can reveal proteins that are differentially expressed in S-phase cells, providing insights into the regulation of DNA replication and cell cycle progression. rsc.org

The ultimate goal is the simultaneous measurement of multiple omics layers from the same cell population or even single cells identified by EdU incorporation. frontlinegenomics.com This approach can unravel complex regulatory networks and discover, for instance, how epigenetic modifications in a dividing cell influence its gene expression and subsequent protein synthesis, ultimately driving a specific phenotype. nih.govnih.gov

Table 2: EdU in Multi-Omics Integration

Omics Layer Integrated Technique Research Objective Potential Insight Genomics EdU-based cell sorting followed by DNA sequencing. Identify mutations or copy number variations in proliferating cells. tocris.com Understanding genetic drivers of proliferation in cancer. Transcriptomics EdU labeling combined with single-cell RNA-seq. Profile gene expression specifically in cells undergoing DNA synthesis. researchgate.net Revealing transcriptional programs controlling cell cycle entry and progression. Proteomics EdU pulse-chase followed by quantitative mass spectrometry. Characterize the proteome of S-phase cells. researchgate.net Identifying key proteins involved in DNA replication and repair. Epigenomics EdU labeling coupled with ChIP-seq or ATAC-seq. Map chromatin accessibility and histone modifications in dividing cells. Linking epigenetic states to the regulation of proliferation.

Advancements in Imaging and Sensing Technologies

The compatibility of EdU with a wide range of fixation and permeabilization methods makes it an ideal partner for advanced imaging technologies. fishersci.com Future research will leverage this to visualize DNA synthesis with unprecedented spatial and temporal resolution. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), can overcome the diffraction limit of light, allowing researchers to visualize the incorporation of EdU into individual replication foci within the nucleus in nanoscale detail. ucdavis.eduuq.edu.aunih.govfsu.edu This provides a much clearer picture of the spatiotemporal organization of DNA replication.

In vivo imaging of cell proliferation is another rapidly advancing frontier. thermofisher.com The development of brighter, near-infrared azide (B81097) probes and more sensitive detection systems will enhance the ability to track dividing cells deep within living organisms over time. This is critical for studying processes like tissue regeneration, stem cell dynamics, and tumor metastasis in their native context.

Furthermore, there is growing interest in developing EdU-based biosensors. nih.gov For example, systems could be designed where the click reaction triggers a measurable signal change, such as a shift in electrical impedance or the activation of an enzymatic reporter. Such technologies could lead to novel diagnostic tools for rapidly assessing the proliferative index of clinical samples, like biopsies, offering a faster and more quantitative alternative to traditional immunohistochemistry. nih.gov

New Applications in Synthetic Biology and Biotechnology

Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. illinois.edunih.govnorthwestern.edu EdU and its associated click chemistry are poised to become valuable tools in this field for building and analyzing artificial biological systems. idtdna.com

One potential application is in the construction and validation of synthetic genetic circuits. nih.govnih.gov By incorporating EdU, synthetic biologists could selectively label and isolate cells that have successfully replicated a synthetic plasmid or artificial chromosome, facilitating the quality control and optimization of engineered organisms. illumina.com

In biotechnology, EdU can be used to monitor the health and productivity of cell cultures in bioreactors. stanford.edu For example, tracking the proliferation rate of microorganisms used to produce biofuels or pharmaceuticals can help optimize growth conditions and maximize yield. idtdna.com There is also potential for creating novel biomaterials. For instance, EdU-labeled DNA could be used as a scaffold, with the alkyne groups serving as handles for clicking on other molecules to build complex, functional nanostructures.

Table 3: Emerging Applications of EdU in Synthetic Biology and Biotechnology

Application Area Specific Use of EdU Goal Synthetic Genetic Circuits Labeling cells that have replicated synthetic DNA constructs. nih.gov Quality control and selection of correctly engineered cells. Biomanufacturing Monitoring proliferation rates in industrial fermentations. idtdna.com Optimizing production of biofuels, enzymes, or pharmaceuticals. nih.gov Biomaterials Functionalizing DNA scaffolds via click chemistry. Creating novel, self-assembling nanostructures and materials. Cell-Free Systems Detecting DNA synthesis in cell-free protein synthesis (CFPS) systems. Monitoring the replication of plasmid templates for improved system performance.

Overcoming Current Limitations in Research Methodologies

Despite its advantages, the EdU methodology is not without challenges, and future research will focus on overcoming these limitations. researchgate.net One area of concern is potential cytotoxicity or alterations in cell function, especially with long-term exposure or at high concentrations. nih.gov While generally considered less toxic than BrdU, studies have shown EdU can induce DNA damage and apoptosis in some cancer cell lines. tocris.com Therefore, careful optimization of labeling duration and concentration is crucial, and developing even more biologically inert thymidine (B127349) analogs is a long-term goal.

In vivo applications can be hampered by issues such as inconsistent bioavailability and tissue penetration. researchgate.net Researchers are exploring different administration routes and formulating EdU to improve its distribution and uptake in whole-animal studies. nih.gov

Another significant challenge arises in experiments requiring dual labeling with both EdU and BrdU to track sequential rounds of DNA replication. researchgate.net The acid denaturation step required to expose the BrdU epitope for antibody binding can partially destroy the EdU signal, complicating analysis. researchgate.net Developing new anti-BrdU antibodies or alternative detection methods that are compatible with the click reaction chemistry would be a major step forward, enabling more robust and reliable dual-pulse-chase experiments.

Finally, standardizing protocols across different cell types and tissues remains a challenge. researchgate.net Stem cells, for example, may require longer incubation times or higher concentrations of EdU for effective labeling compared to rapidly dividing somatic cells. researchgate.net The development of more adaptive and robust protocols and reporting standards will be essential for improving the reproducibility and comparability of data across different studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 5-ethynyl-2'-deoxyuridine, and how do they influence its reactivity in biochemical assays?

- Answer : The compound comprises a 2'-deoxyuridine backbone with a 5-position ethynyloxy (-O-C≡CH) substitution. The ethynyl group introduces alkyne reactivity, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition for labeling DNA). The absence of a 2'-hydroxyl group reduces ribonuclease susceptibility, enhancing stability in cellular environments .

Q. What methodologies are recommended for detecting and quantifying 5-ethynyl-2'-deoxyuridine in cellular uptake studies?

- Answer :

- Fluorescent labeling : Use azide-functionalized fluorophores (e.g., Alexa Fluor 488-azide) via click chemistry .

- LC-MS/MS : Optimize reverse-phase chromatography with a C18 column and electrospray ionization (ESI) in positive ion mode. Monitor transitions at m/z 269.1 → 153.0 (quantitative ion) .

- Table 1 : Detection parameters for LC-MS/MS:

| Column | Mobile Phase | Ionization Mode | LOD (nM) |

|---|---|---|---|

| C18, 2.1×50 mm | 0.1% Formic acid/ACN | ESI+ | 0.5 |

Advanced Research Questions

Q. How can researchers design experiments to investigate the mutagenic potential of 5-ethynyl-2'-deoxyuridine while controlling for confounding variables?

- Answer :

- Factorial design : Test dose-response (0.1–100 µM) and exposure time (24–72 hrs) in in vitro models (e.g., HEK293 cells). Include negative controls (untreated cells) and positive controls (e.g., ethyl methanesulfonate) .

- Endpoint assays : Combine the Ames test (bacterial reverse mutation) with comet assays (DNA strand breaks) and γH2AX foci quantification (double-strand breaks) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey correction to distinguish treatment effects from baseline variability .

Q. How should contradictory data on the compound’s metabolic stability be resolved?

- Answer :

- Controlled hydrolysis assays : Compare degradation rates in pH 7.4 buffer (mimicking physiological conditions) vs. liver microsomes (CYP450 metabolism). Use LC-MS to track parent compound and metabolites .

- Cross-validate models : Pair in vitro data with in silico predictions (e.g., COMSOL Multiphysics simulations for pH-dependent stability) .

- Example contradiction : Discrepancies in half-life (e.g., 8 hrs in buffer vs. 2 hrs in microsomes) may arise from enzyme-specific pathways. Perform kinetic isotope labeling to trace metabolic pathways .

Q. What computational approaches optimize the integration of 5-ethynyl-2'-deoxyuridine into nucleotide analog drug design?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with DNA polymerase β (PDB ID: 7Q5R). Focus on binding affinity (ΔG) of the ethynyl group in the active site .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of DNA duplexes containing the analog .

- Table 2 : Key simulation parameters:

| Force Field | Solvent Model | Temperature (K) | Pressure (bar) |

|---|---|---|---|

| AMBER99SB | TIP3P | 310 | 1 |

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of 5-ethynyl-2'-deoxyuridine given its mutagenic classification?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Storage : -20°C in amber vials under argon to prevent oxidation. Monitor for crystalline precipitates via monthly visual inspections .

- Deactivation : Treat waste with 10% sodium hypochlorite (30 mins) to neutralize alkyne groups before disposal .

Q. How do solubility properties impact formulation for in vivo studies?

- Answer :

- Solubility data : 5-ethynyl-2'-deoxyuridine is sparingly soluble in water (2.3 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). Use cyclodextrin-based carriers (e.g., HP-β-CD) to enhance bioavailability .

- Buffer optimization : Prepare stock solutions in PBS (pH 7.4) with 5% DMSO for intraperitoneal injections .

Synthetic and Derivative Development

Q. What strategies improve the synthesis yield of 5-ethynyl-2'-deoxyuridine derivatives for structure-activity studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.